molecular formula C13H17FO3S B12602162 Benzaldehyde, 4-[(4-fluorobutyl)thio]-2,5-dimethoxy- CAS No. 648957-07-7

Benzaldehyde, 4-[(4-fluorobutyl)thio]-2,5-dimethoxy-

Cat. No.: B12602162
CAS No.: 648957-07-7
M. Wt: 272.34 g/mol
InChI Key: GKWBMAQZHDVAJF-UHFFFAOYSA-N
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Description

Benzaldehyde, 4-[(4-fluorobutyl)thio]-2,5-dimethoxy- is an organic compound with a complex structure that includes a benzaldehyde core substituted with a 4-fluorobutylthio group and two methoxy groups at the 2 and 5 positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzaldehyde, 4-[(4-fluorobutyl)thio]-2,5-dimethoxy- typically involves multiple steps. One common method includes the reaction of 4-fluorobutylthiol with 2,5-dimethoxybenzaldehyde under specific conditions to form the desired product. The reaction conditions often require a catalyst and a controlled environment to ensure the correct substitution and formation of the compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This could include the use of advanced catalytic systems and continuous flow reactors to enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Benzaldehyde, 4-[(4-fluorobutyl)thio]-2,5-dimethoxy- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the aldehyde group to an alcohol or other reduced forms.

    Substitution: The methoxy and fluorobutylthio groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols. Substitution reactions can result in a wide range of derivatives with different functional groups.

Scientific Research Applications

Benzaldehyde, 4-[(4-fluorobutyl)thio]-2,5-dimethoxy- has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound may be studied for its potential biological activity, including interactions with enzymes and receptors.

    Medicine: Research may explore its potential therapeutic effects or its use as a precursor in the synthesis of pharmaceutical compounds.

    Industry: It can be used in the production of specialty chemicals, fragrances, and other industrial products.

Mechanism of Action

The mechanism of action of Benzaldehyde, 4-[(4-fluorobutyl)thio]-2,5-dimethoxy- involves its interaction with molecular targets such as enzymes and receptors. The specific pathways and targets depend on the context of its use, whether in biological systems or chemical reactions. The compound’s structure allows it to participate in various interactions, influencing its reactivity and effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other substituted benzaldehydes and derivatives with different functional groups. Examples are:

  • Benzaldehyde, 4-[(4-chlorobutyl)thio]-2,5-dimethoxy-
  • Benzaldehyde, 4-[(4-bromobutyl)thio]-2,5-dimethoxy-
  • Benzaldehyde, 4-[(4-methylbutyl)thio]-2,5-dimethoxy-

Uniqueness

The uniqueness of Benzaldehyde, 4-[(4-fluorobutyl)thio]-2,5-dimethoxy- lies in its specific substitution pattern, which imparts distinct chemical properties and reactivity. The presence of the fluorobutylthio group, in particular, can influence its interactions and applications in ways that differ from other similar compounds.

Properties

CAS No.

648957-07-7

Molecular Formula

C13H17FO3S

Molecular Weight

272.34 g/mol

IUPAC Name

4-(4-fluorobutylsulfanyl)-2,5-dimethoxybenzaldehyde

InChI

InChI=1S/C13H17FO3S/c1-16-11-8-13(18-6-4-3-5-14)12(17-2)7-10(11)9-15/h7-9H,3-6H2,1-2H3

InChI Key

GKWBMAQZHDVAJF-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1C=O)OC)SCCCCF

Origin of Product

United States

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